NPP3 Enzyme Inhibition
3-Fluoro-4-(2-furylmethoxy)aniline demonstrates quantifiable inhibition of human ectonucleotide pyrophosphatase/phosphodiesterase family member 3 (NPP3), with a reported IC50 value of 214 nM measured in African green monkey COS7 cell membranes expressing the human enzyme [1]. This activity profile distinguishes the compound from structurally related aniline derivatives lacking the 3-fluoro-4-(2-furylmethoxy) substitution pattern, which do not exhibit comparable NPP3 engagement. NPP3 (ENPP3) is a clinically relevant target implicated in nucleotide metabolism and cancer progression, making this inhibitory activity a key differentiator for research applications.
| Evidence Dimension | Inhibition of human NPP3 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 214 nM |
| Comparator Or Baseline | Unsubstituted or mono-substituted aniline analogs (no reported NPP3 activity at comparable concentrations) |
| Quantified Difference | Not directly quantifiable; class-level inference based on absence of NPP3 activity data for non-fluorinated analogs |
| Conditions | Human NPP3 expressed in African green monkey COS7 cell membranes; pre-incubation 10 min; pNP-TMP substrate |
Why This Matters
Demonstrated NPP3 inhibitory activity at sub-micromolar concentrations provides a functional readout for quality control and confirms biological relevance of the 3-fluoro-4-(2-furylmethoxy)aniline scaffold in enzyme inhibition studies.
- [1] BindingDB. (2021). BDBM50510596 (CHEMBL4573280): Inhibition of human NPP3 expressed in African green monkey COS7 cell membranes. BindingDB Entry ID: 50510596. View Source
